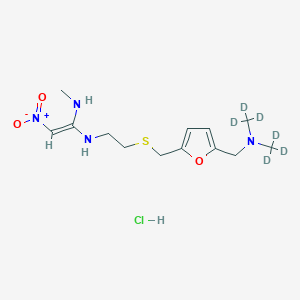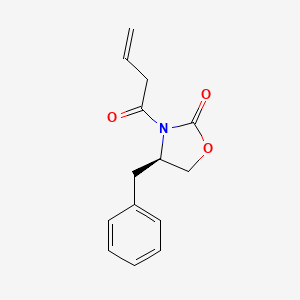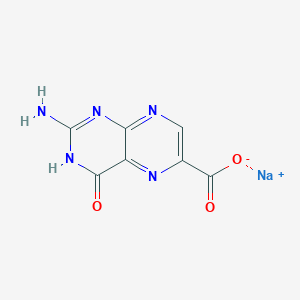
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a useful research compound. Its molecular formula is C₁₄H₁₀I₄O₂ and its molecular weight is 717.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Non-Radical Phenolic Coupling
This compound can undergo ortho-ortho phenolic coupling via an S_N2 mechanism, leading to the formation of biphenyls. This was demonstrated in the context of the ethyl ester of N-acetyl-3,5-diiodotyrosine, showcasing a mild and efficient reaction condition for dityrosine analogues (Bell et al., 1997).
Catalyzed Remote Benzylic C(sp3)–H Oxyfunctionalization
The compound has been involved in studies on the transformation of 2,6-disubstituted 4-cresols and related compounds into various aromatic carbonyl compounds. This process, catalyzed by Cu(OAc)2 and mediated by ethylene glycol, offers a promising method for functionalizing primary and secondary benzyl groups, which has significance in pharmaceutical and other applications (Jiang et al., 2014).
Heterologous Synthesis in Engineered Escherichia coli
The compound has been synthesized in engineered E. coli, demonstrating the feasibility of biosynthesizing this compound from simple sugars. This method presents a new approach for industrial-scale production of 4-ethylphenol, which is significant for its applications in the pharmaceutical and food industries (Zhang et al., 2020).
Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase
This enzyme has been found to act on a range of 4-alkylphenols, including the subject compound, to produce various chiral alcohols. This biotransformation process has applications in pharmaceutical and chemical industries, especially in the synthesis of chiral compounds (Hopper & Cottrell, 2003).
Synthesis and Membrane Protective Activity
Bromination and subsequent reactions of the compound have been explored to synthesize derivatives with high membrane protective and antioxidant activity. This research is important for understanding the biological activity and potential therapeutic applications of these compounds (Buravlev et al., 2016).
Antioxidant Activity
The antioxidant activity of various derivatives of this compound has been studied, revealing their potential as effective antioxidants in different contexts. This research contributes to the understanding of the chemical basis of antioxidant activity and its implications for health and industry (Amorati et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHIHICACCDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249820 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176258-89-2 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176258-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)




![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)
